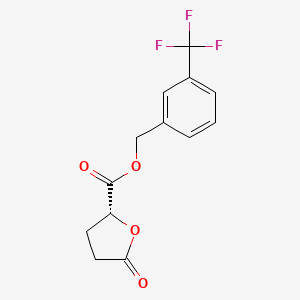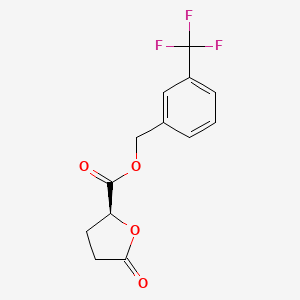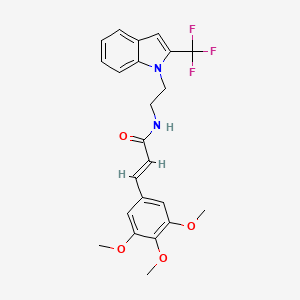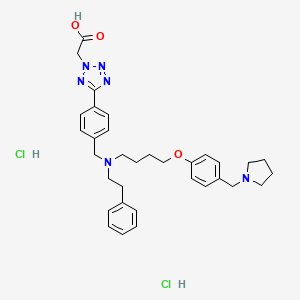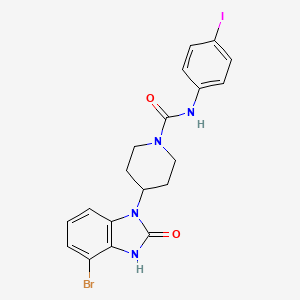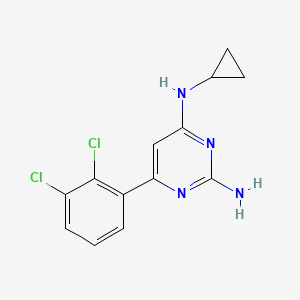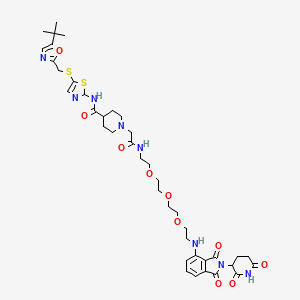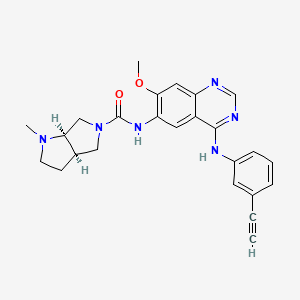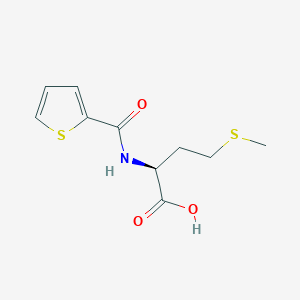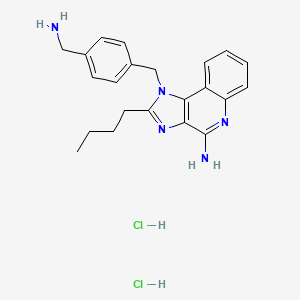
TLR7/8 agonist-5d
描述
TLR7/8 agonist-5d, also known as Compound 5d, shows prominent immunostimulatory activities . It serves as a convenient precursor for the covalent attachment of fluorophores without significant loss of activity . More specifically, TLR7 and TLR8 are structurally similar pattern recognition receptors that trigger interferon and cytokine responses . When triggered by an agonist, such as imiquimod or resiquimod, the TLR7/8 activation pathway induces cellular and humoral immune responses that can kill cancer cells with high specificity .
Synthesis Analysis
The synthesis of TLR7/8 agonist-5d involves retaining the N-isobutyl substitution of an imidazole moiety as in imiquimod and introducing a 1,2,3-triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon employing triazolyl click chemistry . The target specificity of these molecules was determined using HEK TLR7/8 transfected cell lines .
Molecular Structure Analysis
The chemical formula of TLR7/8 agonist-5d is C22H27Cl2N5 . Its exact mass is 431.16 and its molecular weight is 432.390 . The elemental analysis shows that it contains 61.11% Carbon, 6.29% Hydrogen, 16.40% Chlorine, and 16.20% Nitrogen .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TLR7/8 agonist-5d were characterized using various spectroscopic techniques . The TLR7/8 activity and also the molecular docking results correlated primarily to the position of the substituent for aromatic groups and also to the chain length in alkyl substitutions .
科学研究应用
Vaccine Adjuvants
TLR7/8 agonists, such as the synthetic small molecule imidazoquinolines, are recognized for their potential as vaccine adjuvants. They are known to directly activate antigen-presenting cells (APCs), consequently enhancing both humoral and cellular immune responses, particularly Th1 responses. Though clinical progression of vaccines using TLR7/8 agonists is still in early-phase studies, the potential of these ligands in vaccine adjuvants is promising, especially due to their ability to improve vaccine immunogenicity and generate greater seroprotection. This is corroborated by the use of TLR7 agonists in adjuvants for increasing the immunogenicity of vaccines (Vasilakos & Tomai, 2013) (Huang et al., 2021).
Cancer Immunotherapy
The potential of TLR7/8 agonists extends to cancer immunotherapy. Studies have shown that these agonists can effectively eliminate large, established tumors by activating innate immune responses, which support the induction of tumor-specific immunity. The co-delivery of TLR7/8 agonists increases the tumoricidal activity of tumor-infiltrating CTL and NK cells while reducing the frequency of immunosuppressive cells. This combination therapy represents a significant advancement in cancer immunotherapy, indicating a robust mechanism for the eradication of primary tumors and the establishment of long-term protective immunity (Zhao et al., 2014). Additionally, the antitumoral activity of TLR7/8 agonists, especially in the context of skin tumors and cutaneous metastases, has been highlighted, indicating a distinct antitumoral mode of action mediated by these agents (Schön & Schön, 2008).
Immune Response Modifiers
TLR7/8 agonists are also acknowledged as potent immune response modifiers. They can stimulate various cell types, resulting in a mix of activated immune cells, cytokines, and chemokines at the tumor site. This simultaneous stimulation of multiple cell types underlines the benefit of TLR7/8 agonists as immune response enhancers. These agonists have been used as stand-alone immunotherapeutics or in conjunction with cancer vaccine adjuvants, showcasing their potential to enhance antitumor responses in both active and passive immunotherapy approaches (Smits et al., 2008).
Drug Delivery and Activation Strategies
Developing effective drug delivery strategies is essential for the broad clinical implementation of TLR7/8 agonists. Various biomaterial-based drug delivery systems have been developed to address the key limitations of TLR7/8 agonists, such as poor drug solubility and systemic toxic effects. These delivery devices are diverse in their design and include systems for direct administration to the tumor, passive accumulation in relevant cancerous and lymph tissues, and active targeting to specific physiological areas and cellular populations. Moreover, the co-delivery of TLR7/8 agonists with other types of therapies, such as checkpoint inhibitors, cancer vaccines, and chemotherapeutics, has demonstrated impressive anti-cancer effects, indicating a promising future direction for these agonists (Varshney et al., 2021).
安全和危害
TLR7/8 agonist-5d, like other TLR7/8 agonists, can have systemic toxic effects . Therefore, handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is considered toxic and can be a moderate to severe irritant to the skin and eyes .
未来方向
To overcome the key limitations of TLR7/8 agonists as a cancer therapy, biomaterial-based drug delivery systems have been developed . These delivery devices are highly diverse in their design and include systems that can be directly administered to the tumor, passively accumulated in relevant cancerous and lymph tissues, triggered by environmental stimuli, or actively targeted to specific physiological areas and cellular populations . In addition to improved delivery systems, recent studies have also demonstrated the potential benefits of TLR7/8 agonist co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, which can yield impressive anti-cancer effects .
属性
IUPAC Name |
1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinolin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5.2ClH/c1-2-3-8-19-26-20-21(17-6-4-5-7-18(17)25-22(20)24)27(19)14-16-11-9-15(13-23)10-12-16;;/h4-7,9-12H,2-3,8,13-14,23H2,1H3,(H2,24,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCFKIAMHQQAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=CC=CC=C4N=C2N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TLR7/8 agonist 1 dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



